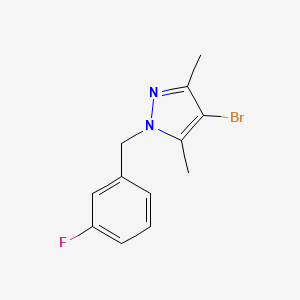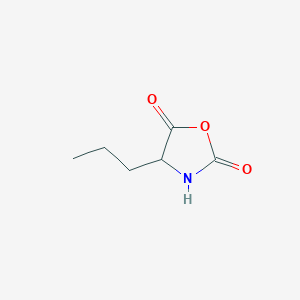
3-(3,5-dimethoxy-4-propoxyphenyl)prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,5-Dimethoxy-4-propoxyphenyl)prop-2-enoic acid is an organic compound belonging to the class of cinnamic acid derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethoxy-4-propoxyphenyl)prop-2-enoic acid typically involves the reaction of 3,5-dimethoxy-4-propoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3,5-Dimethoxy-4-propoxyphenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the double bond in the propenoic acid moiety to a single bond, forming saturated derivatives.
Substitution: The methoxy and propoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, RNH₂) can be employed for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as carboxylic acids, aldehydes, and substituted phenylpropanoic acids.
Wissenschaftliche Forschungsanwendungen
3-(3,5-Dimethoxy-4-propoxyphenyl)prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of inflammatory and oxidative stress-related conditions.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Wirkmechanismus
The mechanism of action of 3-(3,5-dimethoxy-4-propoxyphenyl)prop-2-enoic acid involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activities, such as inhibiting oxidases and hydrolases, which play a role in its biological effects. Additionally, it can interact with cellular receptors and signaling pathways, influencing cellular responses and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(3,4-Dimethoxyphenyl)prop-2-enoic acid
- 3-(3,4,5-Trimethoxyphenyl)prop-2-enoic acid
- 3-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-enoic acid
Uniqueness
3-(3,5-Dimethoxy-4-propoxyphenyl)prop-2-enoic acid is unique due to the presence of both methoxy and propoxy groups, which confer distinct chemical and physical properties. These functional groups enhance its solubility, stability, and reactivity, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C14H18O5 |
|---|---|
Molekulargewicht |
266.29 g/mol |
IUPAC-Name |
3-(3,5-dimethoxy-4-propoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C14H18O5/c1-4-7-19-14-11(17-2)8-10(5-6-13(15)16)9-12(14)18-3/h5-6,8-9H,4,7H2,1-3H3,(H,15,16) |
InChI-Schlüssel |
MULQIWNSVCYELJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=C(C=C(C=C1OC)C=CC(=O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(2R)-pyrrolidin-2-yl]-4-(trifluoromethyl)pyridine](/img/structure/B11723553.png)


![N-[1-(N'-hydroxycarbamimidoyl)cycloheptyl]acetamide](/img/structure/B11723579.png)

![4-[2-(3,4-dimethoxyphenyl)ethenyl]benzene-1,2-diol](/img/structure/B11723595.png)


carbohydrazide](/img/structure/B11723623.png)




